3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile
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Overview
Description
3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring This compound is characterized by its unique structure, which includes a methyl group, an oxo group, and two cyano groups attached to the pyridazine ring
Preparation Methods
The synthesis of 3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 3-cyano-2,5-dimethyl-3,4-dihydrofuranone with methyl formate, followed by treatment with ammonia-saturated ethanol solution to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyano groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the NF-κB/MAPK signaling pathway, which is crucial in inflammatory responses .
Comparison with Similar Compounds
3-Methyl-6-oxo-1,6-dihydropyridazine-4,5-dicarbonitrile can be compared with other pyridazine derivatives such as:
4-Methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3,5-dicarbonitrile: This compound has a phenyl group instead of a methyl group, which may alter its chemical properties and biological activity.
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: This derivative has a carboxylic acid group, making it more hydrophilic and potentially affecting its solubility and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4N4O |
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Molecular Weight |
160.13 g/mol |
IUPAC Name |
3-methyl-6-oxo-1H-pyridazine-4,5-dicarbonitrile |
InChI |
InChI=1S/C7H4N4O/c1-4-5(2-8)6(3-9)7(12)11-10-4/h1H3,(H,11,12) |
InChI Key |
GFZNTLZMTMSECR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C(=C1C#N)C#N |
Origin of Product |
United States |
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